REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.Br[CH2:10][CH2:11][CH2:12][Cl:13].[OH-].[Na+]>O>[C:3]1([CH3:8])[CH:4]=[CH:5][C:6]([O:7][CH2:10][CH2:11][CH2:12][Cl:13])=[CH:1][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
whereto
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
to reflux for another 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solution reacted
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer resulted
|
Type
|
WASH
|
Details
|
was washed with dilute aqueous alkaline solution and saturated saline solution in series
|
Type
|
CUSTOM
|
Details
|
the organic layer resulted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent used was removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)OCCCCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |